Benzoic acid, 2-(methylamino)-, propyl ester
CAS No.: 55320-72-4
VCID: VC18695375
Molecular Formula: C11H15NO2
Molecular Weight: 193.24 g/mol
* For research use only. Not for human or veterinary use.

Description |
Benzoic acid, 2-(methylamino)-, propyl ester is a chemical compound with the molecular formula C11H15NO2 and a molecular weight of 193.2423 g/mol . It is also known as n-Propyl N-methyl anthranilate or Propyl N-methyl anthranylate . This compound belongs to the broader class of benzoic acid esters, which are widely used in various applications, including pharmaceuticals and chemical synthesis. Synthesis and PreparationThe synthesis of benzoic acid esters typically involves esterification reactions. These reactions can be facilitated by strong acids or condensation reagents like carbodiimides . For Benzoic acid, 2-(methylamino)-, propyl ester, the specific synthesis details are not widely documented, but it likely follows similar principles. Applications and UsesWhile specific applications for Benzoic acid, 2-(methylamino)-, propyl ester are not extensively detailed in available literature, compounds within the broader category of benzoic acid esters are used in pharmaceuticals, as intermediates in chemical synthesis, and in various industrial processes . The presence of a methylamino group suggests potential biological activity, which could be explored in medicinal chemistry contexts. Research Findings and Future DirectionsResearch on specific compounds like Benzoic acid, 2-(methylamino)-, propyl ester is limited, but studies on related benzoic acid derivatives highlight their potential in drug development and as chemical intermediates . Future research could focus on exploring the biological properties of this compound and its potential applications in pharmaceuticals or other fields. |
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CAS No. | 55320-72-4 |
Product Name | Benzoic acid, 2-(methylamino)-, propyl ester |
Molecular Formula | C11H15NO2 |
Molecular Weight | 193.24 g/mol |
IUPAC Name | propyl 2-(methylamino)benzoate |
Standard InChI | InChI=1S/C11H15NO2/c1-3-8-14-11(13)9-6-4-5-7-10(9)12-2/h4-7,12H,3,8H2,1-2H3 |
Standard InChIKey | FRPUEBLBJZHNFU-UHFFFAOYSA-N |
Canonical SMILES | CCCOC(=O)C1=CC=CC=C1NC |
PubChem Compound | 348842 |
Last Modified | Aug 10 2024 |
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